4-Guanidino-N-(pyrimidin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Guanidino-N-(pyrimidin-2-yl)benzamide is a compound that has garnered significant interest in the fields of chemistry and biology due to its unique structure and potential applications. This compound features a guanidine group attached to a benzamide moiety, with a pyrimidine ring substituent. The presence of these functional groups endows the compound with a range of biological activities, making it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Guanidino-N-(pyrimidin-2-yl)benzamide typically involves the reaction of a guanidine derivative with a pyrimidin-2-yl-substituted benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an anhydrous solvent like dimethylformamide (DMF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Guanidino-N-(pyrimidin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form urea derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Guanidino-N-(pyrimidin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antiviral and antifungal properties, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 4-Guanidino-N-(pyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to the quorum sensing receptors in bacteria, preventing the activation of genes responsible for biofilm formation and virulence. This disruption of bacterial communication can lead to reduced bacterial resistance and enhanced efficacy of antimicrobial agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyrimidin-2-yl)benzamide derivatives: These compounds share the pyrimidine and benzamide moieties but lack the guanidine group.
Guanidine derivatives: Compounds like guanidine hydrochloride and guanidine nitrate, which contain the guanidine group but differ in their overall structure.
Uniqueness
4-Guanidino-N-(pyrimidin-2-yl)benzamide is unique due to the combination of the guanidine group with the pyrimidine and benzamide moieties. This unique structure imparts a range of biological activities that are not observed in other similar compounds. For example, its ability to inhibit quorum sensing and disrupt biofilm formation is a distinctive feature that sets it apart from other guanidine or pyrimidine derivatives .
Eigenschaften
Molekularformel |
C12H12N6O |
---|---|
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
4-(diaminomethylideneamino)-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C12H12N6O/c13-11(14)17-9-4-2-8(3-5-9)10(19)18-12-15-6-1-7-16-12/h1-7H,(H4,13,14,17)(H,15,16,18,19) |
InChI-Schlüssel |
YCAOHGTUBQNKAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)NC(=O)C2=CC=C(C=C2)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.